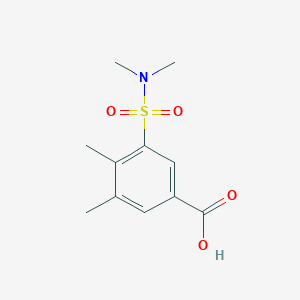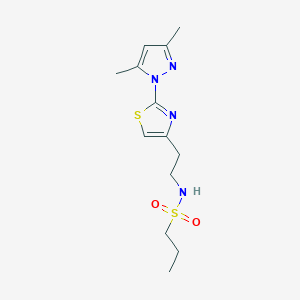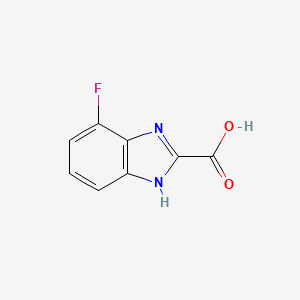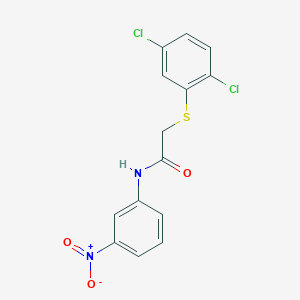
2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acyl chloride or other acylating agents. For instance, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, the Dakin–West reaction was used to synthesize a series of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, indicating that this method could potentially be adapted for the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structures of related acetamides have been characterized using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis. For example, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular hydrogen bonding and intermolecular interactions that contribute to the crystal packing . These techniques could be applied to determine the molecular structure of "2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide".
Chemical Reactions Analysis
The chemical reactions involving acetamides often include interactions with nucleophiles and electrophiles due to the presence of the acyl group. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar structures. For instance, the Dakin–West reaction mentioned in paper involves the transformation of hydroxyacetophenone into acetoxyacetophenone, which then reacts further to form the target acetamide compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by the substituents on the phenyl rings. The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, showing solvatochromic effects with varying solvent polarity . These properties, along with solubility, melting point, and stability, would need to be determined for "2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide" through experimental studies.
Case Studies
The papers provided do not include case studies directly related to "2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide". However, the synthesis and characterization of similar compounds, as well as their biological evaluation, such as the kappa-opioid agonists discussed in paper , could serve as a reference for potential applications and studies involving the compound of interest.
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of related compounds involves intricate reactions that yield novel chemical entities with potential pharmacological activities. For instance, the synthesis of novel 3-acetyl-2-aminothiophenes via a modified Gewald reaction highlights the chemical versatility and potential utility of thiophene derivatives in developing new compounds (Eller & Holzer, 2006). Similarly, the synthesis and structural elucidation of 2,2-dichloro-N-(3-nitrophenyl)acetamide provide insights into its molecular geometry and intermolecular interactions, which are crucial for understanding its reactivity and potential applications (Gowda, Foro, & Fuess, 2008).
Potential Pharmacological Activities
Research on related acetamide derivatives demonstrates a wide range of pharmacological activities. For example, the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives reveals potential anticancer, anti-inflammatory, and analgesic properties (Rani, Pal, Hegde, & Hashim, 2014). Such studies are indicative of the therapeutic potentials that could be explored with 2-((2,5-dichlorophenyl)thio)-N-(3-nitrophenyl)acetamide and similar compounds.
特性
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S/c15-9-4-5-12(16)13(6-9)22-8-14(19)17-10-2-1-3-11(7-10)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDGBPBONASVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2548178.png)
![N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2548180.png)
![N-[3-(4-methoxyphenyl)-4-oxo-[1]benzothiolo[3,2-b]pyran-2-yl]propanamide](/img/structure/B2548181.png)
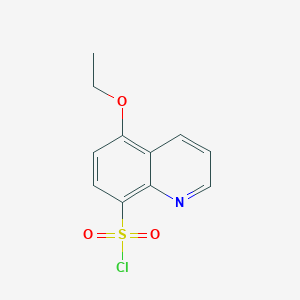
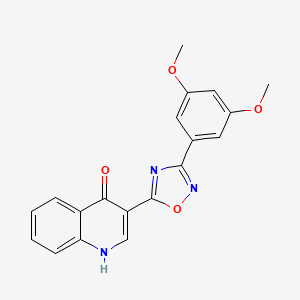
![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2548189.png)
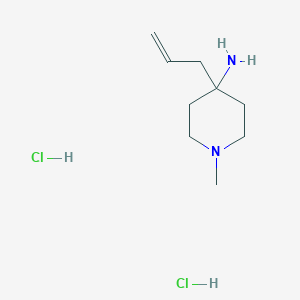
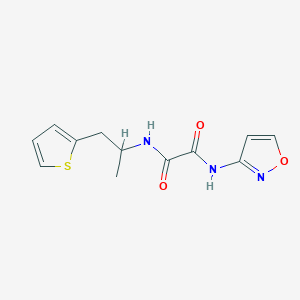
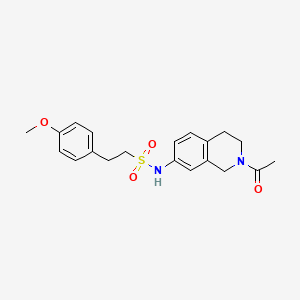
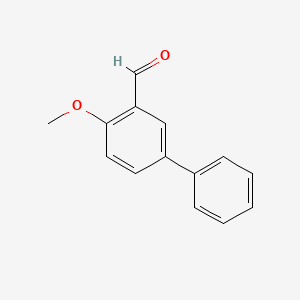
![3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548195.png)
